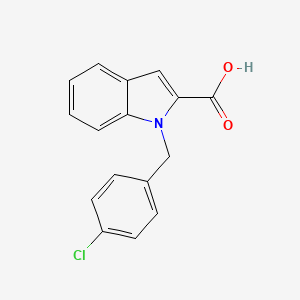
Potassium (3-chloro-4-fluorophenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-59-5 . It has a molecular weight of 236.45 . The compound is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of Potassium (3-chloro-4-fluorophenyl)trifluoroborate and similar compounds often involves the Suzuki-Miyaura cross-coupling reaction . This reaction employs organoboron reagents, which can be prepared using a variety of routes and are compatible with a broad range of functional groups . The Suzuki-Miyaura reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Molecular Structure Analysis
The IUPAC name for this compound is potassium (3-chloro-4-fluorophenyl) (trifluoro)borate (1-) . The InChI code is 1S/C6H3BClF4.K/c8-5-3-4 (7 (10,11)12)1-2-6 (5)9;/h1-3H;/q-1;+1 . The InChI key is YIBSBTTVMHWMNU-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborate salts, such as Potassium (3-chloro-4-fluorophenyl)trifluoroborate, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a white to off-white powder or crystals . It has a molecular weight of 236.44 g/mol . The compound is stable under normal conditions .Applications De Recherche Scientifique
Proteomics Research Applications
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is used as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various proteomic techniques such as mass spectrometry to study protein structure and interactions.
Precursors for Difluoroboranes
This compound is used as a precursor for difluoroboranes . Difluoroboranes are highly reactive and unstable species. The use of Potassium (3-chloro-4-fluorophenyl)trifluoroborate provides a safe and stable route to these species, eliminating the need to handle corrosive trivalent boron reagents .
Intermediates for Synthetic Pathways
Potassium (3-chloro-4-fluorophenyl)trifluoroborate serves as an intermediate for a range of synthetic pathways . Its stability and ease of handling make it a popular choice as a nucleophilic ‘R-group’ synthon for many varied retrosynthetic pathways .
Precursors for Ionic Liquids and Electrolytes
This compound is also used as a precursor for ionic liquids and electrolytes . Ionic liquids have a wide range of applications, including as solvents, electrolytes in batteries, and in various chemical processes.
Reagents for Metal Catalysed Cross-Coupling Reactions
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is used as a nucleophilic partner in metal-catalysed cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules.
C–C Bond Forming Reactions
Trifluoroborates, including Potassium (3-chloro-4-fluorophenyl)trifluoroborate, are present as reagents in a vast array of C–C bond forming reactions . These reactions are crucial in the synthesis of a wide variety of organic compounds.
Mécanisme D'action
Target of Action
Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a type of organoboron compound . The primary targets of this compound are typically aryl halides . Aryl halides are a class of organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) to construct a carbon-carbon bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The boron atom in the trifluoroborate group acts as a nucleophile, donating a pair of electrons to form a bond with the aryl halide.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbon-carbon bond formation process . This process is fundamental to organic synthesis, allowing for the construction of complex organic molecules from simpler precursors. The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides and conditions used.
Result of Action
The primary molecular effect of Potassium (3-chloro-4-fluorophenyl)trifluoroborate’s action is the formation of a carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides and conditions used. The cellular effects of these compounds would vary widely depending on their specific structures and properties.
Action Environment
The action of Potassium (3-chloro-4-fluorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the presence of a catalyst or heat can facilitate its reaction with aryl halides . Additionally, the compound is typically stored in a refrigerator and shipped at room temperature, suggesting that it may be sensitive to temperature
Safety and Hazards
Orientations Futures
Potassium trifluoroborate salts, including Potassium (3-chloro-4-fluorophenyl)trifluoroborate, are being explored for their potential in facilitating difficult alkyl transfers . They are seen as a promising class of reagents due to their stability and compatibility with a broad range of functional groups .
Propriétés
IUPAC Name |
potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BClF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBSBTTVMHWMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BClF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635792 | |
| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-chloro-4-fluorophenyl)trifluoroborate | |
CAS RN |
850623-59-5 | |
| Record name | Borate(1-), (3-chloro-4-fluorophenyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




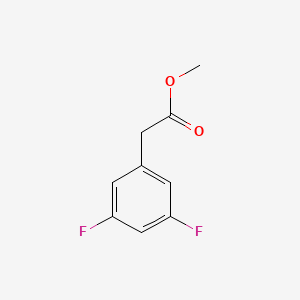
![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
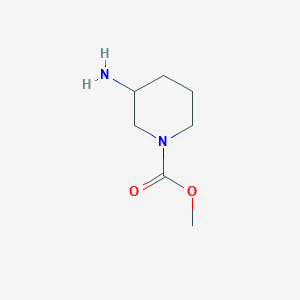
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
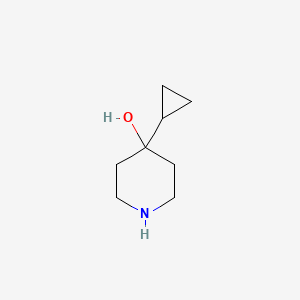

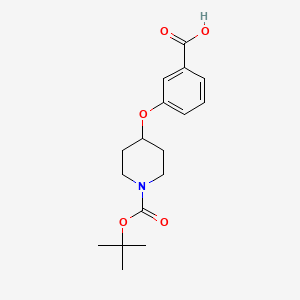
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
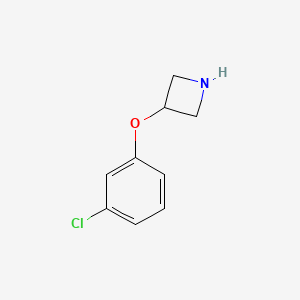
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)
